Glyceryl trinervonate

Vue d'ensemble

Description

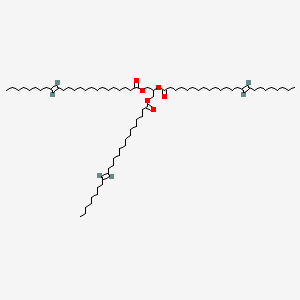

Glyceryl trinervonate, also known as 1,2,3-tri(cis-15-tetracosenoyl)glycerol, is an ester formed from glycerol and nervonic acid. Nervonic acid is a monounsaturated fatty acid recognized for its long carbon chain characteristic. This compound is primarily notable in the field of biochemistry and materials science for its distinctive molecular architecture, which provides a basis for studying membrane dynamics and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glyceryl trinervonate is synthesized through the esterification of glycerol with nervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of glycerol to nervonic acid. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Glyceryl trinervonate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and nervonic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the nervonic acid chains, leading to the formation of epoxides or other oxidized derivatives.

Transesterification: this compound can participate in transesterification reactions with other alcohols, resulting in the exchange of ester groups.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as catalysts under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often under mild conditions to prevent over-oxidation.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used, with the reaction carried out at elevated temperatures

Major Products:

Hydrolysis: Glycerol and nervonic acid.

Oxidation: Epoxides or hydroxylated derivatives of nervonic acid.

Transesterification: New esters formed with different alcohols.

Applications De Recherche Scientifique

Glyceryl trinervonate is utilized in various scientific research applications, including:

Mécanisme D'action

The mechanism by which glyceryl trinervonate exerts its effects is primarily related to its incorporation into lipid bilayers. The long-chain nervonic acid moieties influence the packing and fluidity of the membranes, thereby affecting membrane stability and function. This can impact various cellular processes, including signal transduction, membrane fusion, and the activity of membrane-bound enzymes .

Comparaison Avec Des Composés Similaires

Glyceryl trinitrate:

Glyceryl tripalmitate: A triglyceride formed from glycerol and palmitic acid, commonly found in natural fats and oils.

Glyceryl tristearate: Another triglyceride, formed from glycerol and stearic acid, used in food and cosmetic industries.

Uniqueness: Glyceryl trinervonate is unique due to the presence of nervonic acid, which imparts specific biophysical properties to the compound. Unlike other triglycerides, the long-chain monounsaturated fatty acid in this compound makes it particularly valuable for studying membrane dynamics and stability. Its applications in neurological health research further distinguish it from other similar compounds .

Activité Biologique

Glyceryl trinervonate (GTN) is a glycerol ester derived from nervonic acid, a long-chain monounsaturated fatty acid. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of immunology and neurobiology. This article explores the biological activity of GTN, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its triacylglycerol structure, where three nervonic acid molecules are esterified to a glycerol backbone. The chemical formula can be represented as:

This structure contributes to its unique properties and biological functions.

GTN's biological activity is primarily attributed to its interaction with cellular membranes and modulation of lipid metabolism. Its mechanisms include:

- Anti-inflammatory Effects : GTN has been shown to exhibit immunomodulatory properties, potentially reducing inflammation in various models of disease.

- Neuroprotective Effects : Research indicates that GTN may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.

- Enhancement of Drug Delivery : As a lipid-based compound, GTN can improve the permeability of drugs across biological membranes, enhancing therapeutic efficacy.

1. Anti-inflammatory Activity

GTN has been studied for its potential to modulate immune responses. A notable study assessed its effects on experimental autoimmune encephalomyelitis (EAE) in Lewis rats, demonstrating that GTN administration led to reduced clinical symptoms and inflammatory markers associated with EAE. This suggests a protective role against autoimmune conditions .

2. Neuroprotective Effects

In vitro studies have indicated that GTN can protect neuronal cells from damage induced by oxidative stress. For example, neuronal cultures treated with GTN showed reduced levels of reactive oxygen species (ROS) and improved cell viability when exposed to neurotoxic agents . This neuroprotective effect may have implications for conditions such as Alzheimer's disease and multiple sclerosis.

3. Drug Delivery Enhancement

The ability of GTN to enhance drug penetration through skin barriers has been documented. In dermatological applications, formulations containing GTN have shown increased efficacy in delivering therapeutic agents compared to standard formulations .

Case Studies and Research Findings

Safety Profile

The safety assessment of this compound indicates that it is generally well-tolerated in various models. Studies have shown no significant acute toxicity at high doses (up to 10 g/kg) in animal models, suggesting a favorable safety profile for potential therapeutic use .

Propriétés

IUPAC Name |

2,3-bis[[(E)-tetracos-15-enoyl]oxy]propyl (E)-tetracos-15-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25+,29-26+,30-27+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBUHTMAMVEYSR-WUOFIQDXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H140O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.